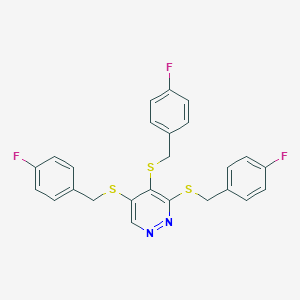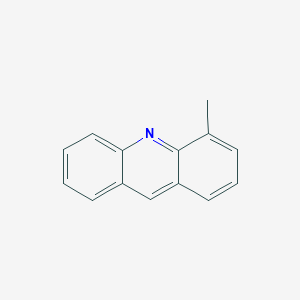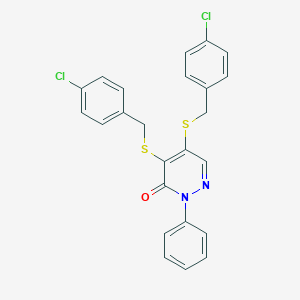
Acide 3-méthoxynaphtalène-2-boronique
Vue d'ensemble
Description
3-Methoxynaphthalene-2-boronic acid is a boronic acid derivative with the molecular formula C11H11BO3 . It is used for research purposes and can be used as an intermediate in the synthesis of benzothiadiazole derivatives, which are used as building blocks in the preparation of organic semiconductors .
Synthesis Analysis
The synthesis of 3-Methoxynaphthalene-2-boronic acid involves extraction with ethyl acetate, followed by drying and beating with toluene and n-heptane at 60°C for 1 hour. After cooling down to room temperature, the mixture is filtered and rinsed and dried with a small amount of n-heptane to obtain the final product .
Molecular Structure Analysis
The molecular structure of 3-Methoxynaphthalene-2-boronic acid is characterized by a boronic acid group attached to a methoxynaphthalene ring . The exact mass of the molecule is 202.0801244 g/mol .
Chemical Reactions Analysis
Boronic acids, including 3-Methoxynaphthalene-2-boronic acid, can be used as building blocks and synthetic intermediates . They can form reversible covalent bonds with Lewis bases, which are present in RNA of HIV, for instance 2′-and 3′-hydroxyl groups .
Physical And Chemical Properties Analysis
3-Methoxynaphthalene-2-boronic acid has a molecular weight of 202.0 g/mol . Its exact mass is 202.0801244 g/mol and it has a topological polar surface area of 49.7 Ų .
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
« Acide 3-méthoxynaphtalène-2-boronique » sert d’intermédiaire en synthèse organique. Il joue un rôle crucial dans la construction de molécules organiques complexes, en particulier dans l’industrie pharmaceutique où ces intermédiaires sont essentiels pour développer de nouveaux médicaments et traitements .
Intermédiaires pharmaceutiques
Dans le domaine des produits pharmaceutiques, ce composé est utilisé comme intermédiaire. Il est essentiel dans le processus de recherche et développement, aidant à la synthèse de divers composés médicinaux .
Synthèse énantiosélective
Le composé est impliqué dans des processus de synthèse énantiosélective, tels que l’α-arylation des carbonyles catalysée par le cuivre-bisoxazoline. Ceci est significatif pour la création de molécules chirales qui sont importantes dans le développement de médicaments .
Synthèse d’arylcétones
Il est utilisé dans la synthèse énantiosélective d’arylcétones. Les arylcétones sont précieuses dans diverses industries chimiques, notamment les produits pharmaceutiques et la science des matériaux .
Applications de détection
Les acides boroniques, dont « this compound », trouvent des applications dans la détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cela les rend utiles dans les dosages homogènes et les systèmes de détection hétérogènes .
Reconnaissance moléculaire
Ce composé fait partie des systèmes de reconnaissance moléculaire qui ciblent les mono- et polysaccharides. Ces systèmes sont essentiels pour la recherche biologique et les diagnostics médicaux en raison de l’importance des saccharides dans les processus biologiques .
Mécanisme D'action
Target of Action
3-Methoxynaphthalene-2-boronic acid, also known as (3-methoxynaphthalen-2-yl)boronic Acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 3-Methoxynaphthalene-2-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that this compound is involved in . It enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under inert gas at 2-8°c .
Result of Action
The primary result of the action of 3-Methoxynaphthalene-2-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, enabling the creation of a vast array of organic compounds .
Safety and Hazards
3-Methoxynaphthalene-2-boronic acid is intended for research use only and not for medicinal or household use . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. If ingested, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Propriétés
IUPAC Name |
(3-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSMLZROCLQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447231 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104115-76-6 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
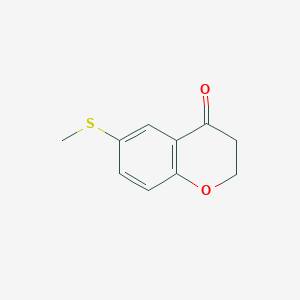
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
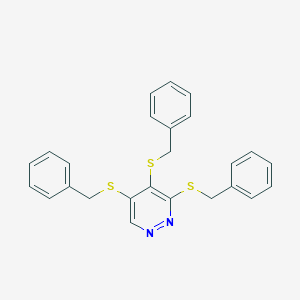
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
